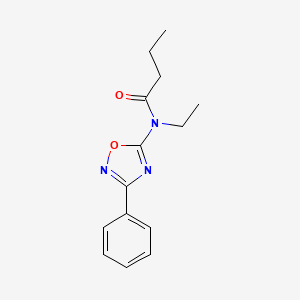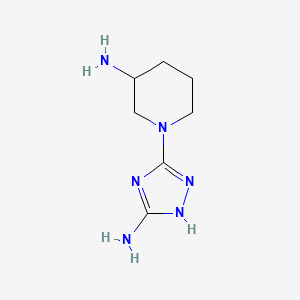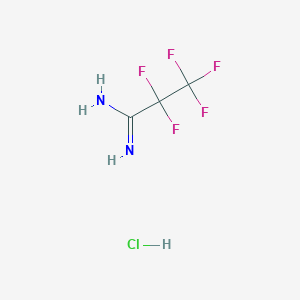
2,2,3,3,3-Pentafluoro-propionamidineHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is a fluorinated organic compound with the molecular formula C3H4ClF5N2. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride typically involves the reaction of 2,2,3,3,3-Pentafluoropropionitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amidine group.
Addition Reactions: The double bond in the amidine group can undergo addition reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
Electrophiles: Electrophilic reagents like halogens and acids can add to the double bond in the amidine group.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions include substituted amidines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of transition states in chemical reactions, enhancing the reactivity and selectivity of the compound. The amidine group can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,3-Pentafluoropropionitrile: A precursor in the synthesis of 2,2,3,3,3-Pentafluoro-propionamidine hydrochloride.
2,2,3,3,3-Pentafluoropropionic acid: Another fluorinated compound with similar structural features.
2,2,3,3,3-Pentafluoropropanol: A related compound used in different chemical applications.
Uniqueness
2,2,3,3,3-Pentafluoro-propionamidine hydrochloride is unique due to its combination of multiple fluorine atoms and the amidine functional group. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3799-21-1 |
|---|---|
Molekularformel |
C3H4ClF5N2 |
Molekulargewicht |
198.52 g/mol |
IUPAC-Name |
2,2,3,3,3-pentafluoropropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H3F5N2.ClH/c4-2(5,1(9)10)3(6,7)8;/h(H3,9,10);1H |
InChI-Schlüssel |
DGOPRAXBDSBVPB-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)(C(C(F)(F)F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


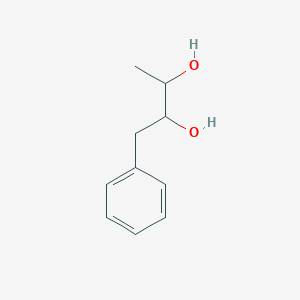
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
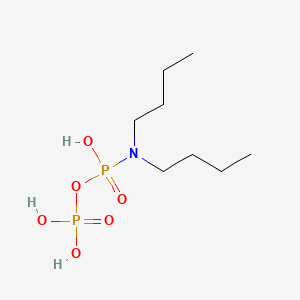
![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
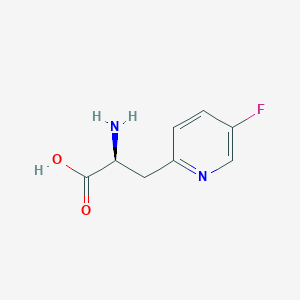

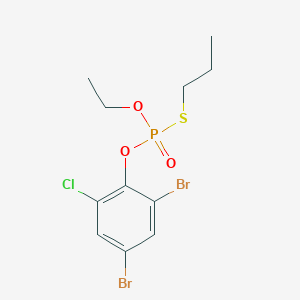
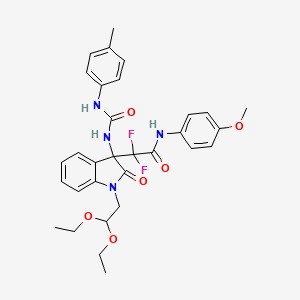
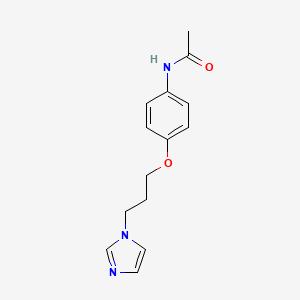
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)

